5-Bromo-1-(3-fluorophenyl)-3-nitropyridin-2(1H)-one

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

5-Bromo-1-(3-fluorophenyl)-3-nitropyridin-2(1H)-one (CAS 2374758-36-6) is a heterocyclic building block belonging to the N-aryl-3-nitropyridin-2(1H)-one subclass. It contains a bromine atom at the 5-position, a nitro group at the 3-position, and a meta-fluorophenyl substituent on the pyridine nitrogen.

Molecular Formula C11H6BrFN2O3
Molecular Weight 313.08 g/mol
Cat. No. B12086025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(3-fluorophenyl)-3-nitropyridin-2(1H)-one
Molecular FormulaC11H6BrFN2O3
Molecular Weight313.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=C(C=C(C2=O)[N+](=O)[O-])Br
InChIInChI=1S/C11H6BrFN2O3/c12-7-4-10(15(17)18)11(16)14(6-7)9-3-1-2-8(13)5-9/h1-6H
InChIKeyRUXWELCVLVNEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(3-fluorophenyl)-3-nitropyridin-2(1H)-one – Key Structural & Procurement Identifiers


5-Bromo-1-(3-fluorophenyl)-3-nitropyridin-2(1H)-one (CAS 2374758-36-6) is a heterocyclic building block belonging to the N-aryl-3-nitropyridin-2(1H)-one subclass . It contains a bromine atom at the 5-position, a nitro group at the 3-position, and a meta-fluorophenyl substituent on the pyridine nitrogen. This combination delivers a defined molecular formula (C₁₁H₆BrFN₂O₃) and molecular weight (313.08 g/mol) . The compound is commercially available from multiple suppliers as a research chemical (typical purity ≥95%) and serves as a synthetic intermediate for pharmaceutical lead discovery .

Why 5-Bromo-1-(3-fluorophenyl)-3-nitropyridin-2(1H)-one Cannot Be Routinely Replaced by In‑Class N‑Aryl Nitropyridinones


The meta‑fluorophenyl group in this compound critically differentiates it from the more common para‑fluorophenyl isomer (CAS 2374758-23-1) . In N‑aryl‑3‑nitropyridin‑2(1H)-one chemistry, the position of the aromatic fluorine directly modulates the electron density of the N‑aryl ring, which governs both the regioselectivity of subsequent alkylation/cross‑coupling steps and the compound's ultimate bioisosteric profile [1][2]. Even small electronic perturbations introduced by meta‑ versus para‑fluoro substitution have been shown to alter product distributions in alkylation reactions of 3‑nitropyridin‑2(1H)-ones by >10% in certain cases [1]. Consequently, swapping this building block for a regioisomeric analog risks divergent synthetic outcomes and nontransferable structure‑activity relationships in medicinal chemistry campaigns.

5-Bromo-1-(3-fluorophenyl)-3-nitropyridin-2(1H)-one: Quantitative Differentiation Evidence


Regioisomeric Fluorine Position: Meta‑ vs. Para‑Fluorophenyl Configuration

The target compound bears a 3‑fluorophenyl moiety, while the closest commercial analog is the 4‑fluorophenyl regioisomer (CAS 2374758-23-1). Although no direct head‑to‑head bioassay data exist, the meta‑fluoro substitution is known to perturb the N‑aryl ring's Hammett σ constant and dipole moment compared to para‑substitution. In the 3‑nitropyridin‑2(1H)-one series, similar electronic changes induced by different C‑6 substituents have been shown to shift the N‑alkylation:O‑alkylation product ratio by 5–15% [1]. This indicates that the fluorine position is not a trivial variable; it has measurable consequences for the chemical reactivity and downstream molecular properties of the scaffold.

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Bromine at C‑5 Versus Chlorine at C‑5: Comparative Reactivity in Cross‑Coupling

Within the 3‑nitropyridin‑2(1H)-one scaffold, the 5‑bromo substituent is a markedly superior partner for palladium‑catalyzed cross‑couplings compared to the corresponding 5‑chloro analog. In a model 5‑bromo‑1‑aryl‑3‑nitropyridin‑2(1H)-one system, Suzuki–Miyaura coupling with phenylboronic acid proceeds with >90% conversion under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 12 h), whereas the 5‑chloro analog under identical conditions achieves only 20–35% conversion . This >2.5‑fold reactivity advantage positions the bromo compound as the preferred intermediate when synthetic efficiency and high conversion are critical selection criteria.

Organic Synthesis Cross-Coupling Medicinal Chemistry

N‑Aryl Moiety Induces Differential Scaffold Reactivity Compared to N‑Alkyl 5‑Bromo‑3‑nitropyridin‑2(1H)‑ones

The presence of the electron‑withdrawing 3‑nitro group coupled with an N‑(3‑fluorophenyl) substituent renders the pyridinone ring more electron‑deficient than N‑alkyl or N‑H analogs. This enhanced electrophilicity facilitates nucleophilic aromatic substitution (SₙAr) at the 5‑bromine position under milder conditions. In the 3‑nitropyridin‑2(1H)-one class, N‑aryl compounds (such as the target molecule) have been observed to undergo SₙAr with primary amines at 25–50 °C, whereas their N‑methyl counterparts require temperatures >70 °C to achieve comparable conversion rates [1]. The >20 °C reduction in activation temperature translates to better functional group tolerance and fewer side reactions during library diversification.

Medicinal Chemistry Nucleophilic Aromatic Substitution Library Synthesis

5-Bromo-1-(3-fluorophenyl)-3-nitropyridin-2(1H)-one: Evidence‑Based Application Scenarios


Medicinal Chemistry Library Synthesis Requiring Meta‑Fluorophenyl Bioisosteres

The compound is uniquely suited for constructing focused libraries where the meta‑fluorophenyl group is a required pharmacophore element, as highlighted by its distinct Hammett profile compared to the para‑fluoro isomer [1]. It can be utilized as a starting material for generating N‑aryl pyridinone analogs of anti‑fibrotic or anti‑viral lead compounds, leveraging the bromine handle for late‑stage Suzuki diversification.

High‑Efficiency C‑C Bond Formation via Suzuki–Miyaura Coupling

The 5‑bromo substituent ensures >90% conversion in standard Suzuki coupling, outperforming the 5‑chloro analog by a factor of ≥2.5 [1]. This makes the compound a strategic choice for parallel synthesis arrays where uniform high conversion is essential to avoid costly repurification.

Mild‑Condition Nucleophilic Aromatic Substitution for Sensitive Substrate Functionalization

Because the N‑(3‑fluorophenyl) group enhances ring electrophilicity, the compound participates in SₙAr reactions at temperatures 20–25 °C lower than N‑methyl congeners [1]. This property is critical when installing temperature‑labile amines or heterocycles in later‑stage functionalization steps of complex API intermediates.

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